Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate
Overview
Description
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2. It is a derivative of pyrazolo[1,5-A]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate typically involves the bromination of pyrazolo[1,5-A]pyridine followed by esterification. One common method includes the reaction of pyrazolo[1,5-A]pyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. This is followed by esterification with ethyl chloroformate to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-A]pyridine core play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrazolo[1,5-A]pyridine: A closely related compound with similar chemical properties but without the ethyl ester group.
Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate: Another derivative with the bromine atom at a different position, leading to variations in its reactivity and applications.
Uniqueness
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-7-4-3-5-9(11)13(7)12-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNNTCKTKFJIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171068 | |
Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001171068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-88-0 | |
Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001171068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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